
N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with dimethylaminoethyl groups under controlled conditions. The process often includes the use of solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as a DNA-intercalating agent, inhibiting topoisomerases I and II, which are enzymes involved in DNA replication and repair. This dual inhibition can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: An acridine derivative with similar DNA-intercalating properties.
N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide dihydrochloride: A closely related compound with similar chemical structure and properties.
Uniqueness
N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride is unique due to its specific molecular structure, which allows it to interact with DNA and inhibit topoisomerases I and II effectively. This dual inhibition is not commonly observed in other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1019851-96-7 |
|---|---|
Molecular Formula |
C10H22ClN3O |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H21N3O.ClH/c1-13(2)8-7-12-10(14)9-3-5-11-6-4-9;/h9,11H,3-8H2,1-2H3,(H,12,14);1H |
InChI Key |
SVRZSGVCFZCXLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



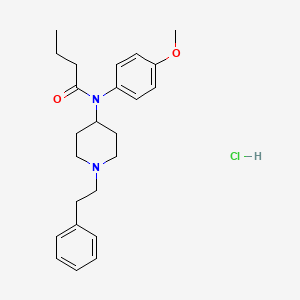
![1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)
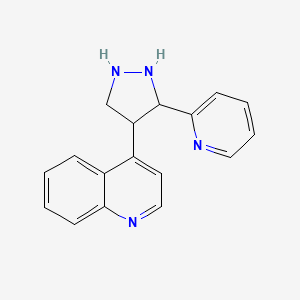
![Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B12357596.png)
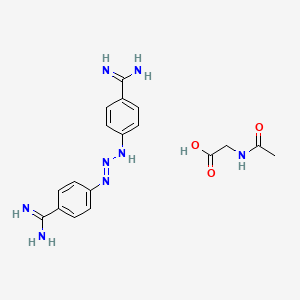
![1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12357604.png)

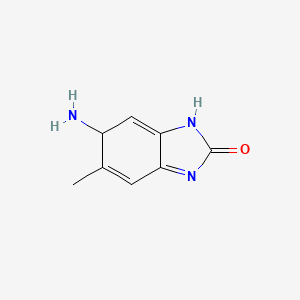
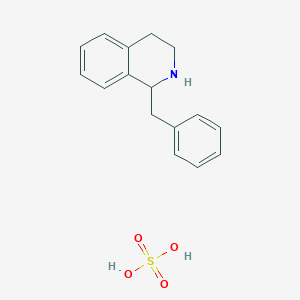
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)

![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)

